molecular formula C8H9BO2 B081392 1-Phenylvinylboronic acid CAS No. 14900-39-1

1-Phenylvinylboronic acid

Cat. No. B081392
CAS RN: 14900-39-1
M. Wt: 147.97 g/mol
InChI Key: YJCPVMYUISTDKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Phenylvinylboronic acid is synthesized through several methods, including palladium-catalyzed tandem reactions and iridium-catalyzed hydroboration of alkynes. The palladium-catalyzed tandem reactions of 1-(2,2-dibromovinyl)-2-alkynylbenzene with arylboronic acids offer a novel and efficient route for the synthesis of 1-methyleneindenes, indicating the utility of arylboronic acids in complex synthesis processes (Ye, Yang, & Wu, 2010). Iridium-catalyzed hydroboration of alkynes with 1,8-naphthalenediaminatoborane leads to the synthesis of B-protected beta-styrylboronic acids, which are precursors to 1-phenylvinylboronic acid and serve as coupling modules in the synthesis of oligo(phenylenevinylene)s (Iwadate & Suginome, 2009).

Molecular Structure Analysis

The molecular structure of 1-phenylvinylboronic acid and related compounds has been extensively studied using methods such as X-ray diffraction. For instance, structural studies on organoboron compounds reveal the molecular and crystal structures of products resulting from reactions with phenylboronic acid, providing insights into the stereochemistry and electronic properties of these compounds (Kliegel et al., 1993).

Chemical Reactions and Properties

1-Phenylvinylboronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used for creating carbon-carbon bonds. The compound's boronic acid group facilitates coupling with halogenated compounds, enabling the synthesis of complex organic molecules with high precision and efficiency.

Physical Properties Analysis

The physical properties of 1-phenylvinylboronic acid, such as solubility, melting point, and thermal stability, are crucial for its handling and application in synthesis. These properties depend on the molecular structure and the presence of functional groups, which can affect the compound's reactivity and interaction with solvents.

Chemical Properties Analysis

The chemical properties of 1-phenylvinylboronic acid, including acidity, reactivity towards nucleophiles, and its role in catalysis, are essential for understanding its behavior in various chemical environments. Phenylboronic acids are known for their catalytic abilities in facilitating reactions such as the synthesis of tetrahydrobenzo[b]pyrans, highlighting their utility in organic synthesis (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Scientific Research Applications

  • Bio-Application of Polymeric Nanomaterials : Phenylboronic acid-decorated polymeric nanomaterials are used for diagnostic and therapeutic applications. They form reversible complexes with polyols like sugar, diol, and diphenol, making them suitable for drug delivery systems and biosensors (Lan & Guo, 2019).

  • Activation in Organic Synthesis : The carbolithiation of 1-phenylvinylboronic acid pinacol ester with tert-butyl lithium generates α-phenylboryl carbanions, which react with carbonyl groups via a boron-Wittig sequence, useful in organic synthesis (Fernández & González, 2022).

  • Glucose-Responsive Materials : Phenylboronic acid-based materials are widely used in constructing glucose-responsive systems for insulin delivery, showing potential in drug delivery (Ma & Shi, 2014).

  • Catalysis in Suzuki-Type Reactions : 1-Phenylvinylboronic acid is involved in Suzuki-type homocoupling reactions catalyzed by palladium nanocubes, indicating its role in facilitating certain types of chemical reactions (Elias et al., 2017).

  • Cancer Diagnostics and Therapeutics : Phenylboronic acid-functionalized pyrene derivatives are used in two-photon imaging of cell surface sialic acids and photodynamic therapy, beneficial in cancer diagnostics and treatment (Li & Liu, 2021).

  • Gene Therapy for Hepatocarcinoma : Phenylboronic acid-modified polyamidoamine is used as a tumor-targeting carrier in hepatocarcinoma gene therapy, showing potential in cancer treatment (Yang et al., 2019).

  • Catalyst in Organic Synthesis : As a non-toxic compound, phenylboronic acid is used as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans, indicating its utility in organic synthesis processes (Nemouchi et al., 2012).

  • Pharmaceutical and Chemical Engineering : Phenylboronic acid derivatives are utilized in insulin delivery, tissue engineering, separation, and sensor systems due to their ability to form reversible complexes with polyol compounds (Liang-yin, 2006).

  • Glucose-Sensitive Polyelectrolyte Capsules : These capsules, containing phenylboronic acid, respond to glucose changes, offering applications in biomedical fields for controlled delivery of insulin (De Geest et al., 2006).

Safety And Hazards

Safety measures suggest avoiding dust formation, breathing vapors, mist, or gas, and contact with skin, eyes, or clothing. In case of contact, it is advised to wash off with soap and plenty of water . It is classified as a non-hazardous substance or mixture .

properties

IUPAC Name

1-phenylethenylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,10-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCPVMYUISTDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C)C1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407429
Record name 1-Phenylvinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylvinylboronic acid

CAS RN

14900-39-1
Record name 1-Phenylvinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Phenylvinyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of α-bromo styrene (5.5 g, 30 mmol) in diethyl ether (30 mL) at −78° C. was treated with a solution of tert-BuLi (1.7 M solution, 21.2 mL, 36 mmol), stirred at −78° C. for 0.5 hours, treated with triisopropyl borate (8.31 mL, 36 mmol) over 48 minutes, stirred for 1 hour, warmed to room temperature over 18 hours, diluted with diethyl ether (100 mL), treated with 1M HCl (100 mL), stirred at room temperature for 5 hours, concentrated to remove the THF, adjusted pH 14 with IN NaOH, washed with hexane, adjusted to pH 1 with 1M HCl, and extracted with ethyl acetate. The extract was dried (Na2SO4), filtered and concentrated to provide the title compound.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.31 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
S Gonzalez, O Salvado… - Advanced Synthesis & …, 2022 - Wiley Online Library
… With the aim to induce asymmetry in the new tertiary boronic esters, and the corresponding tertiary alcohols, we postulated a transborylation of 1-phenylvinylboronic acid pinacol ester 2 …
Number of citations: 5 onlinelibrary.wiley.com
J Choi, W Lee, C Sakong, SB Yuk, JS Park, JP Kim - Dyes and Pigments, 2012 - Elsevier
… A deaerated mixture of EtOH (5.79 mL), benzene (33.12 mL), H 2 O (8.13 mL) was added to a solid mixture of 5 (1.0 g, 1.15 mmol), 1-phenylvinylboronic acid (0.68 g, 4.6 mmol), Pd(PPh …
Number of citations: 52 www.sciencedirect.com
E Fernandez, O Salvado, S Gonzalez - 2022 - chemrxiv.org
… With the aim to complement the dicarbofunctionalisation of 1phenylvinylboronic acid pinacol ester 2, we explored a direct cyclopropanation process through the addition of (trimethylsilyl)…
Number of citations: 2 chemrxiv.org
E Peyroux, F Berthiol, H Doucet… - European Journal of …, 2004 - Wiley Online Library
… Here we report the synthesis of these compounds by cross-coupling between 1-phenylvinylboronic acid and aryl bromides. The Suzuki reaction between this vinylboronic acid and …
F Shen, L Lu, Q Shen - Chemical Science, 2020 - pubs.rsc.org
… 3,6-Dihydro-2H-thiopyran-4-ylboronic acid pinacol ester (3n), or N-Ts-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (3o) and 1-phenylvinylboronic acid pinacol ester (3q) could …
Number of citations: 9 pubs.rsc.org
DM Shacklady-McAtee, KM Roberts, CH Basch… - Tetrahedron, 2014 - Elsevier
… The coupling of the more sterically demanding 1-phenylvinylboronic acid also proceeded with excellent stereochemical fidelity, albeit in reduced yield (entry 12). We also investigated …
Number of citations: 73 www.sciencedirect.com
S Hayashi, M Kasuya, J Machida, T Koizumi - Tetrahedron Letters, 2017 - Elsevier
An efficient cross-coupling reaction using a low cost carbon-supported palladium (Pd/C) catalyst for the synthesis of cross-conjugated compounds, diaryl[n]dendralenes, has been …
Number of citations: 9 www.sciencedirect.com
Y Yamamoto, E Ohkubo, M Shibuya - Green Chemistry, 2016 - pubs.rsc.org
… At the outset, the reaction of 1a with 1-phenylvinylboronic acid (4a) was performed under the same conditions, using 10 mol% Cu(OAc) 2 (Scheme 3). The expected diene 5aa was …
Number of citations: 28 pubs.rsc.org
S González - Synlett, 2022 - thieme-connect.com
… Abstract: Carbolithiation of 1-phenylvinylboronic acid pinacol ester with tertbutyl lithium was used to generate α-phenylboryl carbanions which were reacted in a straightforward manner …
Number of citations: 2 www.thieme-connect.com
AN Baumann, M Eisold, D Didier - Organic letters, 2017 - ACS Publications
Combining an efficient preparation of cyclobutenylmetal species, high-yielding cross-coupling reactions, and highly diastereoselective [4 + 2]-cycloaddition led to opening a new route …
Number of citations: 18 pubs.acs.org

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